Benzyl (5-bromopentyl)carbamate
Description
Contextual Significance in Organic Synthesis
The significance of Benzyl (B1604629) (5-bromopentyl)carbamate in organic synthesis lies in its dual functionality. The benzyl carbamate (B1207046) moiety serves as a well-established protecting group for a primary amine. nih.govwikipedia.org This group is stable under a variety of reaction conditions but can be selectively removed when needed. wikipedia.org Simultaneously, the five-carbon aliphatic chain terminating in a bromine atom provides a reactive "handle" for nucleophilic substitution and cross-coupling reactions. researchgate.net
This structure allows chemists to first use the bromo-functional end of the molecule to participate in alkylation reactions to form a new carbon-carbon or carbon-heteroatom bond. Subsequently, the removal of the benzyl carbamate (Cbz) protecting group reveals a primary amine, which can then be used for further functionalization. This strategic, sequential reactivity makes it a highly useful linker and intermediate for constructing complex target molecules from simpler precursors.
Historical Perspective on its Utility in Chemical Transformations
The utility of Benzyl (5-bromopentyl)carbamate is built upon the historical development of its core functional groups. The benzyl carbamate protecting group, often called the Cbz or Z group, was pioneered by Max Bergmann and Leonidas Zervas in the 1930s for peptide synthesis. Its introduction was a landmark in the field, providing a reliable method to protect amines that could be later removed under mild hydrogenolysis conditions.
Separately, alkyl halides have been fundamental electrophiles in organic chemistry for over a century, used in countless substitution and elimination reactions. The combination of these two established functionalities into a single molecule like this compound represents a logical evolution in synthetic strategy. General methods for preparing carbamates have evolved from the use of hazardous reagents like phosgene (B1210022) to safer alternatives involving isocyanates, the Curtius rearrangement, or the reaction of amines with chloroformates. nih.govwikipedia.org The synthesis of bromo-functionalized carbamates provides researchers with ready-to-use intermediates for multi-step syntheses.
Current Research Landscape and Academic Relevance
In the contemporary research landscape, this compound and structurally similar compounds are relevant as intermediates in drug discovery and medicinal chemistry. ambeed.comnih.gov The carbamate functional group is a key structural motif found in many approved drugs and is valued for its chemical stability and ability to participate in hydrogen bonding with biological targets. nih.gov
Recent studies highlight the importance of the carbamate moiety in the development of new therapeutic agents. For instance, research into novel antitubercular agents has explored derivatives of (3-benzyl-5-hydroxyphenyl)carbamates, which have shown potent activity against Mycobacterium tuberculosis. nih.govnih.govresearchgate.net Other studies have demonstrated that similar carbamate structures possess antibacterial activity against various Gram-positive bacteria. researchgate.net Although these studies may not use this compound directly, they underscore the academic and pharmaceutical interest in this class of compounds. The commercial availability of this compound from various chemical suppliers further indicates its ongoing use as a building block in academic and industrial research laboratories. synquestlabs.comfluorochem.co.uksigmaaldrich.com
Overview of Structural Motifs and Functional Group Reactivity
This compound (Molecular Formula: C₁₃H₁₈BrNO₂) is characterized by three main components: a benzyl group, a carbamate linker, and a bromopentyl chain. synquestlabs.com This structure dictates its chemical behavior.
Benzyl Carbamate Group : This portion of the molecule is essentially a protected amine. The carbamate functional group is an amide-ester hybrid and exhibits resonance, which lends it significant chemical stability compared to esters or anhydrides. nih.gov The benzyl group allows for deprotection under reductive conditions (e.g., catalytic hydrogenation) or by using Lewis acids, which cleave the benzylic C-O bond to release the free amine, carbon dioxide, and toluene. wikipedia.org
Alkyl Bromide : The primary alkyl bromide at the end of the pentyl chain is an electrophilic site. The carbon-bromine bond is polarized, making the carbon atom susceptible to attack by nucleophiles. This allows for a variety of substitution reactions to replace the bromine atom with other functional groups such as azides, thiols, cyanides, or to form carbon-carbon bonds via organometallic coupling partners. researchgate.net
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 161533-09-1 | synquestlabs.comfluorochem.co.uk |
| Molecular Formula | C₁₃H₁₈BrNO₂ | synquestlabs.com |
| Molecular Weight | 300.19 g/mol | synquestlabs.comfluorochem.co.uk |
| IUPAC Name | benzyl N-(5-bromopentyl)carbamate | fluorochem.co.uk |
| Physical Form | Solid or liquid | sigmaaldrich.com |
| Purity | Typically ≥95% | fluorochem.co.uksigmaaldrich.com |
The reactivity of the key functional groups is detailed in the following table.
| Functional Group | Type of Reaction | Description | Reference |
|---|---|---|---|
| Alkyl Bromide | Nucleophilic Substitution | The bromine atom can be displaced by a wide range of nucleophiles (e.g., N₃⁻, CN⁻, RS⁻, R₂NH) to introduce new functional groups. | |
| Benzyl Carbamate | Deprotection (Hydrogenolysis) | The Cbz group is commonly removed by catalytic hydrogenation (e.g., H₂, Pd/C), yielding the primary amine, toluene, and CO₂. | nih.gov |
| Benzyl Carbamate | Deprotection (Acidolysis) | Cleavage can also be achieved using strong Lewis acids or hydrobromic acid (HBr) in acetic acid. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(5-bromopentyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVGOGJCUXKVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl 5 Bromopentyl Carbamate
Established Synthetic Routes
Established methods for the preparation of Benzyl (B1604629) (5-bromopentyl)carbamate primarily rely on two robust and well-documented chemical transformations: the conversion of a primary alcohol to an alkyl bromide and the N-alkylation of a carbamate (B1207046).
Synthesis from Alcohol Precursors (e.g., using tetrabromomethane and triphenylphosphine)
A principal and reliable method for the synthesis of Benzyl (5-bromopentyl)carbamate involves the bromination of the corresponding alcohol precursor, Benzyl (5-hydroxypentyl)carbamate. bldpharm.com This transformation is efficiently carried out using the Appel reaction. organic-chemistry.org The Appel reaction provides a mild and high-yielding method for converting primary and secondary alcohols into their corresponding alkyl halides. organic-chemistry.org
In this specific synthesis, Benzyl (5-hydroxypentyl)carbamate is treated with a combination of tetrabromomethane (CBr₄) and triphenylphosphine (B44618) (PPh₃). The reaction mechanism is initiated by the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with tetrabromomethane. The alcohol then acts as a nucleophile, attacking the phosphonium species to form an oxyphosphonium intermediate. Subsequent intramolecular displacement by the bromide ion results in the formation of the desired this compound and triphenylphosphine oxide as a byproduct. organic-chemistry.orgthieme-connect.de
Table 1: Reagents for Appel Reaction
| Reagent | Role |
|---|---|
| Benzyl (5-hydroxypentyl)carbamate | Alcohol Precursor |
| Tetrabromomethane (CBr₄) | Bromine Source |
The reaction conditions are typically mild, often carried out in an inert solvent such as dichloromethane (B109758) or acetonitrile (B52724) at or below room temperature. sciforum.netresearchgate.net The yields for the Appel reaction are generally high, making it an attractive method for laboratory-scale synthesis. organic-chemistry.org
Alternative Preparative Strategies
An alternative and viable strategy for the synthesis of this compound is the direct N-alkylation of benzyl carbamate with a suitable alkylating agent. In this approach, the nitrogen atom of the carbamate is sufficiently nucleophilic to displace a leaving group on an alkyl chain. For the synthesis of the target molecule, 1,5-dibromopentane (B145557) serves as the ideal alkylating agent.
The reaction involves the deprotonation of the N-H bond of benzyl carbamate with a suitable base to enhance its nucleophilicity, followed by nucleophilic attack on one of the electrophilic carbon atoms of 1,5-dibromopentane. A variety of bases can be employed, with common choices including alkali metal carbonates or hydrides in an appropriate polar aprotic solvent.
Table 2: Components for N-Alkylation Strategy
| Component | Role |
|---|---|
| Benzyl Carbamate | Nucleophile |
| 1,5-Dibromopentane | Alkylating Agent |
| Base (e.g., K₂CO₃, NaH) | Proton Scavenger |
Innovative Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and conscientious methodologies. These innovative approaches to the synthesis of this compound and related compounds focus on aspects such as controlling stereochemistry and adhering to the principles of green chemistry.
Stereoselective Synthesis Considerations
While this compound itself is an achiral molecule, the introduction of stereocenters into its backbone is of significant interest for the synthesis of chiral bioactive molecules. Stereoselective synthesis of analogues of this compound can be envisaged through several strategies. One such approach involves the use of a chiral starting material, for instance, a chiral 5-bromopentanol derivative.
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green strategies can be considered, primarily by focusing on the synthesis of the core carbamate structure.
Traditional methods for carbamate synthesis often involve toxic reagents like phosgene (B1210022) or isocyanates. nih.govresearchgate.net Greener alternatives are actively being explored. One of the most promising approaches is the use of carbon dioxide (CO₂) as a C1 source. nih.govrsc.orgresearchgate.net This method involves the reaction of an amine and an alcohol with CO₂ in the presence of a suitable catalyst. This approach is environmentally benign as it utilizes a renewable and non-toxic feedstock. nih.govrsc.orgresearchgate.net
Another green approach is the direct synthesis of carbamates from Boc-protected amines, which avoids the use of toxic reagents and metal catalysts. rsc.org The use of urea (B33335) as a carbonyl source in the presence of a catalyst also presents a more environmentally friendly alternative to phosgene-based methods. While these methods have been developed for carbamate synthesis in general, their application to the synthesis of this compound or its precursors would represent a significant step towards a more sustainable manufacturing process.
Optimization of Reaction Conditions and Yields
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the desired product. For the synthesis of this compound, several parameters can be fine-tuned for both the Appel reaction and the N-alkylation routes.
In the Appel reaction, the choice of solvent, reaction temperature, and the rate of addition of reagents can significantly impact the outcome. While dichloromethane is a common solvent, others like acetonitrile can also be used, and the choice may influence the reaction rate and selectivity. sciforum.net The temperature is typically kept low to minimize side reactions.
For the N-alkylation of benzyl carbamate with 1,5-dibromopentane, the critical parameters to optimize include the choice of base, solvent, and reaction temperature. The strength of the base must be sufficient to deprotonate the carbamate without causing decomposition of the starting materials or product. The solvent should effectively dissolve the reactants and facilitate the nucleophilic substitution. Temperature plays a crucial role in the reaction kinetics, with higher temperatures generally leading to faster reaction rates, though this must be balanced against the potential for increased side product formation. Studies on related N-alkylation reactions have shown that catalyst systems, such as manganese-based pincer complexes, can be employed to achieve high yields under optimized conditions. researchgate.net For instance, in a model N-alkylation, a catalyst loading of 5 mol% with a base in a suitable solvent at an elevated temperature for a specific duration led to a high yield of the N-alkylated product. researchgate.net Similar optimization studies would be beneficial for the synthesis of this compound.
Table 3: Chemical Compounds Mentioned
| Compound Name | CAS Number |
|---|---|
| This compound | 161533-09-1 |
| Benzyl (5-hydroxypentyl)carbamate | 87905-98-4 |
| Tetrabromomethane | 558-13-4 |
| Triphenylphosphine | 603-35-0 |
| Benzyl carbamate | 621-84-1 |
| 1,5-Dibromopentane | 111-24-0 |
| Dichloromethane | 75-09-2 |
| Acetonitrile | 75-05-8 |
| Carbon dioxide | 124-38-9 |
Reaction Mechanisms and Chemical Transformations of Benzyl 5 Bromopentyl Carbamate
Nucleophilic Substitution Reactions
Benzyl (B1604629) (5-bromopentyl)carbamate is a bifunctional molecule featuring a primary alkyl bromide and a benzyl carbamate (B1207046) group. This structure allows for a variety of chemical transformations, with nucleophilic substitution at the bromine-bearing carbon being a primary reaction pathway.
Carbon-Bromine Bond Reactivity in SN2 Processes
The carbon-bromine (C-Br) bond in Benzyl (5-bromopentyl)carbamate is susceptible to cleavage through nucleophilic attack. Given that the bromine is attached to a primary carbon, the predominant mechanism for this substitution is the bimolecular nucleophilic substitution (SN2) reaction. khanacademy.orgyoutube.com The SN2 mechanism involves a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.com This "backside attack" occurs from the side opposite the leaving group, leading to an inversion of configuration if the carbon were chiral. khanacademy.orgmasterorganicchemistry.com
The rate of an SN2 reaction is dependent on both the concentration of the substrate and the nucleophile. youtube.com Several factors influence the reactivity of this compound in SN2 reactions:
Substrate Structure: The primary nature of the alkyl halide is ideal for SN2 reactions. Steric hindrance around the reaction center is minimal, allowing for easy approach by the nucleophile. khanacademy.orgyoutube.comlibretexts.org Tertiary alkyl halides, in contrast, are generally unreactive via the SN2 pathway due to significant steric bulk. khanacademy.orgyoutube.com
Leaving Group: The bromide ion (Br⁻) is a good leaving group because it is the conjugate base of a strong acid (HBr), making it a weak base and stable on its own. pressbooks.pub The general reactivity order for halogens as leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻. pressbooks.pub
Nucleophile Strength: Strong nucleophiles are required for SN2 reactions to proceed efficiently. youtube.comyoutube.com Common strong nucleophiles include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). pressbooks.pub
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used to favor SN2 reactions. These solvents can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.
Common nucleophilic substitution reactions for this compound involve replacing the bromine atom with other functional groups, such as azides or thiols.
Role of the Carbamate Group in Modulating Reactivity
The carbamate moiety can influence the solubility and conformational preferences of the molecule, which can in turn affect reaction kinetics. Studies on related systems have shown that the cis/trans isomer ratio of the carbamate bond can be influenced by factors like pH and temperature, which could potentially affect how the alkyl chain presents itself to incoming nucleophiles. nih.gov However, for a flexible pentyl chain, this effect is likely minimal. The primary role of the carbamate in this context is as a stable protecting group for the amine functionality, allowing for selective reaction at the alkyl bromide terminus.
Elimination Reactions
Elimination reactions, specifically the bimolecular elimination (E2) pathway, can compete with SN2 substitution, particularly in the presence of strong, sterically hindered bases like potassium tert-butoxide (KOtBu). In an E2 reaction, the base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and the bromide is eliminated simultaneously, forming an alkene.
To favor substitution over elimination for a primary halide like this compound, conditions are chosen carefully. The use of strong, non-bulky nucleophiles and polar aprotic solvents at lower temperatures generally favors the SN2 pathway. The use of strong, bulky bases would increase the likelihood of the competing elimination reaction.
Transformations Involving the Carbamate Moiety
Functionalization of the Carbamate Nitrogen
While less common than reactions at the alkyl bromide end, the nitrogen atom of the carbamate can also undergo functionalization. The carbamate proton is weakly acidic and can be removed by a strong base. The resulting anion can then be reacted with an electrophile, such as an alkyl halide, in an N-alkylation reaction. For example, a related compound, benzyl N-benzyl-N-(5-bromopentyl)carbamate, is a product of such a reaction where the carbamate nitrogen has been functionalized with a benzyl group. nih.gov This transformation allows for the synthesis of N,N-disubstituted carbamates, further expanding the synthetic utility of the parent molecule.
Derivatives, Analogs, and Structure Reactivity Relationships in Synthetic Contexts
Design and Synthesis of Structural Analogs
The modular nature of benzyl (B1604629) (5-bromopentyl)carbamate allows for a wide range of structural analogs to be synthesized. These analogs are typically designed to probe the role of different structural motifs on the compound's reactivity and to access novel chemical entities. Key modifications include alterations to the alkyl chain, substitutions on the benzyl moiety, and changes to the carbamate (B1207046) group itself.
Modifications of the Alkyl Chain Length and Branching
The five-carbon alkyl chain in benzyl (5-bromopentyl)carbamate serves as a flexible spacer and a reactive handle due to the terminal bromine atom. Varying the length and branching of this chain can have a profound impact on the molecule's properties and reactivity.
The synthesis of analogs with different alkyl chain lengths can be readily achieved by reacting benzyl chloroformate with the corresponding ω-bromoalkylamine hydrobromide salt in the presence of a base. This general approach allows for the preparation of a homologous series of benzyl (bromoalkyl)carbamates. The choice of the ω-bromoalkylamine precursor is critical in defining the final chain length.
| Alkyl Chain Length | Precursor | Resulting Analog |
| 3 carbons | 3-Bromopropylamine hydrobromide | Benzyl (3-bromopropyl)carbamate |
| 4 carbons | 4-Bromobutylamine hydrobromide | Benzyl (4-bromobutyl)carbamate |
| 6 carbons | 6-Bromohexylamine hydrobromide | Benzyl (6-bromohexyl)carbamate |
Introducing branching into the alkyl chain can also influence the steric environment around the reactive centers. For instance, the synthesis of an analog with a methyl group on the carbon adjacent to the bromine atom would proceed from a branched bromoalkylamine precursor. These modifications can affect the rate and regioselectivity of subsequent reactions, such as intramolecular cyclizations. The impact of alkyl chain length on the efficiency of organic solar cells has been a subject of review, highlighting the importance of this structural parameter in molecular design. rsc.org
Substitutions on the Benzyl Moiety
The benzyl group of this compound plays a crucial role as a protecting group for the carbamate nitrogen. Its electronic properties can be modulated by introducing substituents on the aromatic ring. These substitutions can, in turn, influence the reactivity of the entire molecule, including the ease of cleavage of the benzyloxycarbonyl (Cbz) group.
The synthesis of such analogs typically involves the use of substituted benzyl chloroformates. These reagents can be prepared from the corresponding substituted benzyl alcohols and phosgene (B1210022) or a phosgene equivalent. For example, a 4-nitrobenzyl or a 4-methoxybenzyl group can be introduced to study the effects of electron-withdrawing and electron-donating groups, respectively. rsc.org
| Substituent on Benzyl Ring | Substituted Benzyl Chloroformate | Resulting Analog |
| 4-Nitro (electron-withdrawing) | 4-Nitrobenzyl chloroformate | 4-Nitrothis compound |
| 4-Methoxy (electron-donating) | 4-Methoxybenzyl chloroformate | 4-Methoxythis compound |
| 4-Chloro (electron-withdrawing) | 4-Chlorobenzyl chloroformate | 4-Chlorothis compound |
The presence of these substituents can alter the stability of the benzylic carbocation intermediate, which is relevant in deprotection strategies that proceed via an SN1-type mechanism. stackexchange.com
Alterations of the Carbamate Group
The carbamate functionality itself can be a target for structural modification. These alterations can include N-alkylation or N-arylation, or replacement of the oxygen atom with other heteroatoms, such as sulfur to form a thiocarbamate.
N-Substituted analogs of this compound can be synthesized by reacting the corresponding N-substituted 5-bromopentylamine with benzyl chloroformate. For instance, the synthesis of benzyl benzyl(5-bromopentyl)carbamate would start from N-benzyl-5-bromopentylamine.
Furthermore, the oxygen of the carbamate can be replaced by sulfur to yield a thiocarbamate. This is typically achieved by using a thiocarbonyl transfer reagent. For example, reacting 5-bromopentylamine with O-phenyl chlorothionoformate would yield an O-phenyl thiocarbamate, which could then potentially be converted to the corresponding S-benzyl thiocarbamate. These modifications significantly alter the electronic and steric properties of the carbamate linkage, impacting its reactivity and conformational preferences. nih.gov
Impact of Structural Variations on Reaction Pathways
Structural modifications to this compound and its analogs have a direct and predictable impact on their reaction pathways. The interplay of electronic and steric effects introduced by these variations can alter reaction rates, selectivities, and even the nature of the products formed.
The length of the alkyl chain is a critical determinant in intramolecular reactions. For instance, in base-mediated intramolecular cyclization reactions, the chain length dictates the size of the resulting heterocyclic ring. Shorter chains may favor the formation of five-membered rings (pyrrolidines), while longer chains can lead to larger ring systems, though often with decreased efficiency due to entropic factors.
Substituents on the benzyl moiety primarily influence reactions involving the cleavage of the Cbz protecting group. Electron-donating groups on the phenyl ring can stabilize a developing positive charge at the benzylic position, facilitating cleavage under acidic or hydrogenolytic conditions that proceed through a benzylic carbocation-like transition state. Conversely, electron-withdrawing groups can destabilize this intermediate, making the protecting group more robust to such cleavage conditions. wikipedia.org
Alterations to the carbamate group itself can have a profound effect on its reactivity. N-alkylation, for example, removes the N-H proton, preventing reactions that require its presence, such as certain types of rearrangements or intermolecular hydrogen bonding. The replacement of the carbonyl oxygen with sulfur to form a thiocarbamate can alter the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon, leading to different outcomes in reactions with electrophiles and nucleophiles.
Conformational Analysis of Derivatives and its Synthetic Implications
The three-dimensional structure and conformational flexibility of this compound derivatives play a crucial role in determining their reactivity. Conformational analysis, often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, provides insights into the preferred spatial arrangements of the molecule, which in turn can influence the feasibility and outcome of synthetic transformations. nih.govscielo.brmdpi.com
A key conformational feature of carbamates is the potential for restricted rotation around the C-N bond, leading to the existence of cis and trans conformers. scielo.br The energy barrier for this rotation is significant enough that these conformers can often be observed as distinct species on the NMR timescale, particularly at low temperatures. mdpi.com The relative populations of these conformers can be influenced by the nature of the substituents on the nitrogen and the benzyloxy group.
The conformation of the alkyl chain is also of significant importance, especially in reactions where the two ends of the chain interact, such as in intramolecular cyclizations. A folded conformation that brings the nucleophilic carbamate nitrogen in proximity to the electrophilic carbon bearing the bromine atom is a prerequisite for such reactions. The length and substitution pattern of the alkyl chain can favor or disfavor such folded conformations, thereby impacting the rate of cyclization.
X-ray crystallography can provide definitive information about the solid-state conformation of these molecules. For example, the crystal structure of benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate reveals the spatial arrangement of the benzyl carbamate moiety. mdpi.com Similarly, the crystal structure of benzyl N-(3-chloro-4-fluorophenyl)carbamate shows the non-planar relationship between the phenyl rings and the carbamate group. scienceopen.comresearchgate.net This type of structural data is invaluable for understanding intermolecular interactions in the solid state and can inform the design of molecules with specific packing properties.
In a synthetic context, understanding the conformational preferences of a this compound derivative can allow for the rational design of reaction conditions to favor a particular outcome. For example, the choice of solvent can influence the conformational equilibrium, potentially favoring a conformation that is more amenable to a desired intramolecular reaction.
Theoretical and Computational Studies of Benzyl 5 Bromopentyl Carbamate
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to understanding its chemical behavior. For Benzyl (B1604629) (5-bromopentyl)carbamate, the distribution of electrons is influenced by the presence of the benzyl group, the carbamate (B1207046) linkage, and the bromo-functionalized pentyl chain. Computational methods like Density Functional Theory (DFT) are instrumental in predicting the electronic properties of such molecules.
Studies on similar benzyl carbamates using DFT with basis sets like B3LYP/6-311G(d,p) have been conducted to analyze their electronic characteristics. chemicalbook.com These studies help in determining molecular descriptors that predict reactivity. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the electron-donating and electron-accepting capabilities of the molecule.
The reactivity of Benzyl (5-bromopentyl)carbamate is largely dictated by the functional groups present. The bromine atom on the pentyl chain makes it susceptible to nucleophilic substitution reactions. The carbamate group itself can undergo hydrolysis under strong acidic or basic conditions, a property that has been explored in the context of protecting groups in organic synthesis. The stability of the benzyl carbamate (Cbz) group is generally robust under neutral and mildly acidic environments.
Table 1: Predicted Physicochemical Properties and Reactivity Descriptors of Carbamates
| Property | Predicted Value/Characteristic | Significance |
| Molecular Weight | 300.2 g/mol | Foundational for stoichiometric calculations. |
| LogP | ~3.4 | Indicates moderate lipophilicity, influencing solubility and transport properties. |
| HOMO-LUMO Gap | Moderate | Suggests good kinetic stability. |
| Dipole Moment | Moderate to High | Influences intermolecular interactions and solubility in polar solvents. |
| Key Reactive Sites | Brominated carbon, Carbamate carbonyl carbon, Carbamate nitrogen | Susceptible to nucleophilic attack and hydrolysis. |
Note: The values presented are based on data available for this compound and analogous compounds from chemical databases and computational studies on related molecules.
Computational Modeling of Reaction Pathways
Computational modeling is a powerful tool to elucidate the mechanisms of chemical reactions, including the formation and degradation of carbamates. Theoretical studies on the thermal decomposition of carbamates, for example, have identified potential side-reactions and the influence of catalysts. These studies often employ methods that map the potential energy surface of the reaction, identifying transition states and intermediates.
For a molecule like this compound, computational models could be used to simulate its synthesis, which typically involves the reaction of a benzyl chloroformate with 5-bromo-1-pentanamine, or the reaction of benzyl alcohol with 5-bromopentyl isocyanate. Modeling these pathways can help optimize reaction conditions by providing insights into the energetics of each step.
Furthermore, the degradation pathways are of significant interest. For instance, the hydrolysis of the carbamate bond is a key reaction. Quantum mechanics/molecular mechanics (QM/MM) approaches have been successfully applied to study the hydrolysis mechanism of carbamates in enzymatic environments, revealing the roles of active site residues and the energetics of the reaction steps. chemrxiv.org Such studies identify the rate-determining steps and can guide the design of more stable or more labile carbamates as needed.
Conformational Analysis and Energy Minima Calculations
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. This compound, with its flexible pentyl chain and rotatable bonds in the benzyl and carbamate groups, can exist in numerous conformations.
Conformational analysis of carbamates has been a subject of both experimental and theoretical investigations. The carbamate functional group can exist in syn and anti conformations, with the anti rotamer generally being more stable due to steric and electrostatic factors. ambeed.com However, the energy difference can be small, leading to a mixture of conformers in solution. ambeed.com
Computational methods, such as molecular mechanics force fields (e.g., OPLS-2005) and DFT, are used to perform conformational searches and identify low-energy structures. nih.gov For this compound, a systematic conformational search would likely reveal several stable conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature. These calculations are crucial for understanding how the molecule might interact with biological targets or how it will pack in a crystal lattice. Studies on similar long-chain molecules show that intramolecular interactions, such as hydrogen bonds, can play a significant role in stabilizing certain conformations. nih.gov
Table 2: Representative Dihedral Angles for Low-Energy Carbamate Conformers
| Dihedral Angle | Typical Range (degrees) | Significance |
| O=C-N-C | ~180° (anti) or ~0° (syn) | Defines the planarity and geometry of the carbamate group. |
| C-O-C=O | Varies with conformation | Influences the orientation of the benzyl group relative to the carbamate. |
| N-C-(CH2)n-Br | Highly variable | Determines the overall shape and flexibility of the alkyl chain. |
Note: The values are generalized from computational studies on various carbamates.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations offer a detailed view into the electronic rearrangements that occur during a chemical reaction, providing deep mechanistic insights. These calculations can be used to determine the structures of transition states, calculate activation energies, and predict reaction rates.
For this compound, quantum chemical calculations could be employed to study a variety of reactions. For example, the nucleophilic substitution of the bromine atom by various nucleophiles is a reaction of synthetic importance. Quantum calculations could predict the favorability of different nucleophiles and the mechanism of the substitution (SN1 vs. SN2).
Furthermore, quantum chemical methods are invaluable for understanding the reactivity of the carbamate group itself. Studies on the solvolysis of substituted benzyl N-phenylcarbamates have utilized computational analysis to support proposed reaction mechanisms. arkat-usa.org These calculations can help to distinguish between different possible pathways, such as a one-step concerted mechanism versus a two-step mechanism. arkat-usa.org The influence of substituents on the electronic properties of the benzyl ring and their effect on the reaction mechanism can also be quantified through these calculations.
In the context of drug design, quantum chemical calculations can be used to predict properties like pKa and the stability of the carbamate group towards hydrolysis, which are crucial for the pharmacokinetic profile of a potential drug molecule. By providing a molecular-level understanding of chemical processes, these computational approaches are an indispensable tool in modern chemical research.
Advanced Spectroscopic and Chromatographic Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of Benzyl (B1604629) (5-bromopentyl)carbamate. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For Benzyl (5-bromopentyl)carbamate, the spectrum would exhibit characteristic signals corresponding to the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl and pentyl groups, and the amine proton of the carbamate (B1207046). Based on similar structures, such as Benzyl (3-bromopropyl)carbamate, specific chemical shifts can be predicted. chemicalbook.com
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing insight into the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, confirming the presence of the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the pentyl chain. chemicalbook.com
Expected ¹H and ¹³C NMR Data for this compound The following data is predictive, based on analyses of structurally similar compounds.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic Protons (C₆H₅) | ~7.35 (multiplet, 5H) | 127-129, ~136 |
| Benzyl Protons (O-CH₂-Ph) | ~5.10 (singlet, 2H) | ~67 |
| Carbamate Proton (NH) | ~5.0 (broad triplet, 1H) | N/A |
| Methylene Protons (N-CH₂) | ~3.20 (quartet, 2H) | ~40 |
| Methylene Protons (Br-CH₂) | ~3.40 (triplet, 2H) | ~33 |
| Methylene Protons (Alkyl Chain) | 1.4-1.9 (multiplets, 6H) | 25-32 |
| Carbonyl Carbon (C=O) | N/A | ~156 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate molecular weight, which for this compound is 300.196 g/mol . synquestlabs.com
A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Fragmentation analysis provides further structural confirmation. Common fragmentation patterns for this compound would include:
Loss of the benzyl group: A prominent peak corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91.
Cleavage of the C-Br bond: Resulting in an [M-Br]⁺ fragment.
Alpha-cleavage adjacent to the nitrogen atom.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. Data from the simpler Benzyl carbamate shows typical absorbances for the carbamate group. rsc.orgnist.gov
Typical IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Amine (N-H) | Stretch | 3400–3300 |
| Aromatic C-H | Stretch | 3100–3000 |
| Aliphatic C-H | Stretch | 3000–2850 |
| Carbonyl (C=O) | Stretch | ~1700 (typically 1713-1694) rsc.org |
| Amine (N-H) | Bend | ~1610 rsc.org |
| C-O | Stretch | ~1250-1000 |
| C-Br | Stretch | 690-550 |
The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the carbamate's carbonyl group, while the band in the 3300-3400 cm⁻¹ region confirms the N-H bond. rsc.org
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are indispensable for both the purification of synthesized this compound and the analysis of its purity.
Flash Column Chromatography: This is a standard method for purifying the compound after its synthesis. The crude product is passed through a column of silica (B1680970) gel, and a solvent system (e.g., gradients of methanol (B129727) in dichloromethane) is used to separate the desired product from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred technique for determining the purity of the final product with high accuracy. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quality control and in preparation for biological assays, a purity of greater than 95% is often required and verified by HPLC.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide definitive data on its molecular conformation, bond lengths, and bond angles.
While specific crystal structure data for this compound is not readily found in the surveyed literature, data for the parent compound, Benzyl carbamate, is available and provides a model for the arrangement of the carbamate and benzyl moieties. nih.gov For more complex molecules, X-ray crystallography has been used to understand how they interact with biological targets, a potential application for derivatives of this compound. nih.gov The technique would unambiguously confirm the connectivity and stereochemistry of the molecule, providing an ultimate proof of structure.
Future Research Directions and Emerging Areas
Catalytic Transformations Involving Benzyl (B1604629) (5-bromopentyl)carbamate
The structure of Benzyl (5-bromopentyl)carbamate offers two primary sites for catalytic modification: the carbon-bromine bond and the carbamate (B1207046) functional group. Future research is poised to exploit these sites for creating diverse molecular architectures.
The terminal alkyl bromide is an unactivated halide, which historically presented challenges for cross-coupling reactions due to side reactions and the difficulty of oxidative addition. nih.govresearchgate.net However, recent advances in catalysis allow for the efficient coupling of such groups. Metallaphotoredox catalysis, combining a photoredox catalyst with a nickel catalyst, enables the direct formation of sp³-sp³ bonds between alkyl halides and carboxylic acids. nih.gov Furthermore, copper-catalyzed methods have emerged for the enantioconvergent radical C-N coupling of alkyl halides with various nitrogen nucleophiles under mild conditions. nih.govsustech.edu.cn These catalytic systems could utilize this compound as a linker, attaching it to other molecules through C-C or C-N bonds at the bromide site.
The benzyl carbamate group itself can also undergo catalytic transformation. For instance, palladium-catalyzed decarboxylative carbonylation can convert benzyl carbamates into amides, offering a pathway to new functional groups. researchgate.net Tin-catalyzed transcarbamation allows for the exchange of the benzyl group for other alkyl or aryl alcohols, modifying the properties of the protecting group or the final molecule without a deprotection-reprotection sequence. chemrxiv.org
Potential Catalytic Transformations of this compound
| Reactive Site | Transformation Type | Catalyst System | Potential Reactants | Product Type | Reference |
|---|---|---|---|---|---|
| Alkyl Bromide | C(sp³)-C(sp³) Cross-Coupling | Nickel/Photoredox | Carboxylic Acids | Extended Alkyl Chain Carbamate | nih.gov |
| Alkyl Bromide | C(sp³)-N Cross-Coupling | Copper/Photocatalyst | Amines, Amides, N-Heterocycles | Amino-Functionalized Carbamate | nih.govsustech.edu.cn |
| Benzyl Carbamate | Decarboxylative Carbonylation | Palladium | Carbon Monoxide Source | 5-Bromopentyl Amide Derivative | researchgate.net |
| Benzyl Carbamate | Transcarbamation | Tin Catalyst | Alcohols | Alkyl (5-bromopentyl)carbamate | chemrxiv.org |
Sustainable Synthesis Approaches for Related Compounds
Traditional methods for synthesizing carbamates often rely on hazardous reagents like phosgene (B1210022) or energy-intensive conditions. psu.eduusf.edu Future research is focused on developing "green" and sustainable alternatives for producing this compound and related structures. Two prominent strategies are biocatalysis and the utilization of carbon dioxide (CO₂).
Biocatalysis offers an environmentally benign route to carbamates. nih.gov Recent studies have demonstrated the use of promiscuous esterases and acyltransferases, such as the esterase from Pyrobaculum calidifontis (PestE), for the synthesis of benzyloxycarbonyl (Cbz)-protected products. nih.gov These enzymatic reactions can be performed in water, achieve high yields (up to 99%), and operate under mild conditions, making them an attractive sustainable manufacturing process. nih.govbeilstein-journals.org
The use of carbon dioxide as an abundant, non-toxic, and renewable C1 feedstock is another cornerstone of green carbamate synthesis. psu.edursc.org This approach typically involves a three-component reaction between an amine, CO₂, and an alcohol or organic electrophile. psu.eduusf.edu The process can be catalyzed by basic catalysts, such as cesium carbonate, and avoids the need for toxic intermediates. psu.eduusf.edu A related method uses a recoverable gold-on-iron oxide (Au/Fe₂O₃) catalyst for the reaction of CO₂, epoxides, and amines to produce hydroxy carbamates, further expanding the scope of sustainable synthesis. rsc.org
Comparison of Sustainable Synthesis Strategies for Carbamates
| Strategy | Key Reagents | Catalyst/Medium | Key Advantages | Reference |
|---|---|---|---|---|
| Biocatalysis | Amine, Dibenzyl Carbonate | Esterase/Acyltransferase in Water | High yields, mild conditions, aqueous medium, high selectivity. | nih.govbeilstein-journals.org |
| CO₂ Utilization | Amine, CO₂, Alcohol/Electrophile | Basic Catalysts (e.g., Cs₂CO₃) | Uses renewable C1 source, avoids phosgene, halogen-free. | psu.edursc.org |
| CO₂ Utilization (Hydroxy Carbamates) | Amine, CO₂, Epoxide | Au/Fe₂O₃ (recoverable) | High atom economy, catalyst can be reused. | rsc.org |
Exploration in New Material Development Paradigms
The bifunctional nature of this compound makes it a prime candidate for use as a monomer or functional linker in the development of new materials. Its two distinct ends can be addressed with orthogonal chemistries to build well-defined macromolecular structures.
One emerging area is in surface modification. rsc.org The alkyl bromide terminus can be used to graft the molecule onto a substrate surface through nucleophilic substitution or controlled radical polymerization techniques. researchgate.net Once anchored, the Cbz protecting group can be removed to expose a primary amine on the surface. This amine can then be used to attach biomolecules, sensors, or other functional moieties, allowing for the precise engineering of surface properties for applications in biomaterials or electronics. rsc.orgresearchgate.net
In polymer science, this compound could serve as a functional monomer. The alkyl bromide can act as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization method. This would produce polymers with a protected amine at the starting point of each chain, which could be deprotected and functionalized post-polymerization. Additionally, the carbamate linkage is a fundamental component of polyurethanes. researchgate.net While not a diisocyanate itself, the molecule could be incorporated into polyurethane backbones as a pendant chain to introduce new functionality.
Applications of this compound in Material Development
| Application Area | Role of Molecule | Key Reactive Group(s) | Potential Outcome/Material | Reference |
|---|---|---|---|---|
| Surface Modification | Functional Linker/Anchor | Alkyl Bromide (for attachment), Amine (post-deprotection) | Surfaces with controlled density of primary amine groups for further functionalization. | rsc.orgresearchgate.net |
| Polymer Synthesis | ATRP Initiator | Alkyl Bromide | End-functionalized polymers with a latent amine group. | researchgate.net |
| Functional Polymers | Pendant Chain Monomer | Alkyl Bromide (for polymerization), Carbamate Group | Polymers (e.g., polyacrylates, polyurethanes) with modifiable side chains. | researchgate.netfluorochem.co.uk |
Integration into Automated Synthesis Platforms
Modern drug discovery and materials science heavily rely on automated synthesis platforms to rapidly generate and screen large libraries of compounds. nih.gov Bifunctional building blocks like this compound are exceptionally well-suited for these technologies. nih.govnih.gov Its structure, featuring a reactive handle (bromide) and a protected functional group (amine), allows for sequential and controlled additions in a combinatorial fashion. researchgate.net
In an automated workflow, the molecule could first be reacted via its alkyl bromide end. For example, it could be coupled to a diverse set of building blocks in solution or attached to a solid support. Following this initial diversification step, an automated deprotection step (e.g., using Lewis acids or catalytic hydrogenation to remove the Cbz group) would be performed. wikipedia.org The newly unmasked primary amine is then ready for a second-stage reaction, such as acylation or reductive amination, with another set of diverse reagents. arkat-usa.org
This strategy is particularly relevant for technologies like DNA-Encoded Library (DEL) synthesis, where bifunctional linkers are essential for creating the vast molecular diversity required for hit discovery. nih.gov The ability to purchase pre-weighed sets of such building blocks further streamlines their integration into high-throughput synthesis pipelines. enamine.net
Hypothetical Workflow for Automated Synthesis
| Step | Action | Chemistry Involved | Purpose | Reference |
|---|---|---|---|---|
| 1 | First Diversification | Nucleophilic substitution or cross-coupling at the alkyl bromide site. | Introduce first set of variable building blocks (R1). | nih.govnih.gov |
| 2 | Deprotection | Automated addition of reagent to cleave the Cbz protecting group. | Expose the primary amine for the next reaction. | wikipedia.org |
| 3 | Second Diversification | Acylation, sulfonylation, or reductive amination at the primary amine. | Introduce second set of variable building blocks (R2). | arkat-usa.org |
| 4 | Purification/Screening | Automated purification and transfer to screening plates. | Isolate final library members for biological or material testing. | nih.gov |
Q & A
Q. What are the optimal synthetic routes for Benzyl (5-bromopentyl)carbamate, considering the reactivity of the bromopentyl group?
- Methodological Answer : The synthesis can be achieved via (i) Pd-catalyzed C-N cross-coupling between a bromopentyl precursor and a carbamate-forming reagent (e.g., benzyl chloroformate), leveraging conditions similar to those used for benzodioxol-containing carbamates . (ii) Alkylation strategies using bromoalkyl intermediates (e.g., 4-bromobenzyl chloride) under basic conditions to introduce the bromopentyl moiety . Key steps include activation with reagents like N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) at low temperatures (-20°C) to minimize side reactions .
Q. How should this compound be purified, and what analytical techniques confirm its structural integrity?
- Methodological Answer :
- Purification : Use flash column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradients) to isolate the compound, as described for cyclobutyl carbamate derivatives .
- Characterization : Employ ¹H/¹³C NMR to verify the carbamate and bromopentyl groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. HPLC (>95% purity) is recommended for biological assays .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as halogenated waste. Avoid aqueous washes to prevent hydrolysis .
Advanced Research Questions
Q. How does the bromine atom in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromopentyl group acts as a leaving site for SN2 reactions, enabling functionalization (e.g., with amines or thiols). However, competing elimination reactions may occur under strong bases (e.g., KOtBu). To favor substitution:
- Use polar aprotic solvents (DMF, DMSO).
- Employ milder bases (e.g., NaHCO₃) and lower temperatures .
Q. What are the implications of the carbamate group’s stability under varying pH conditions for experimental design?
- Methodological Answer : The benzyl carbamate (Cbz) group is stable under neutral and mildly acidic conditions but hydrolyzes in strong acids (pH < 1) or bases (pH > 12). For reactions involving acidic/basic media:
- Use alternative protecting groups (e.g., Fmoc) if prolonged stability is needed.
- Monitor degradation via TLC or LC-MS .
Q. How can structure-activity relationship (SAR) studies evaluate the bromopentyl chain’s role in biological activity?
- Methodological Answer :
- Comparative Synthesis : Replace the bromine with hydroxyl (e.g., Benzyl (5-hydroxypentyl)carbamate) or methyl groups to assess cytotoxicity and DNA-binding efficiency .
- Enzyme Assays : Test inhibitory activity against targets like cholinesterases or proteases, using fluorogenic substrates. IC₅₀ values can highlight substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
